2-(3-Bromophenyl)-4,6-dichloropyridazin-3(2H)-one
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Overview
Description
2-(3-Bromophenyl)-4,6-dichloropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-4,6-dichloropyridazin-3(2H)-one typically involves the reaction of 3-bromobenzoyl chloride with 2,4-dichloropyridazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms on the pyridazine ring can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, using palladium catalysts and boronic acids or alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon, room temperature and atmospheric pressure.
Coupling Reactions: Palladium catalysts, boronic acids, or alkenes, under inert atmosphere.
Major Products:
Substitution: Formation of methoxy or tert-butyl substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-4,6-dichloropyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-4,6-dichloropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
2-(3-Bromophenyl)-4,6-dichloropyridine: Similar structure but lacks the pyridazinone moiety.
2-(3-Bromophenyl)-4,6-dichloropyrimidine: Contains a pyrimidine ring instead of a pyridazine ring.
2-(3-Bromophenyl)-4,6-dichloropyridazin-3(2H)-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness: 2-(3-Bromophenyl)-4,6-dichloropyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the pyridazinone moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
53673-79-3 |
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Molecular Formula |
C10H5BrCl2N2O |
Molecular Weight |
319.97 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4,6-dichloropyridazin-3-one |
InChI |
InChI=1S/C10H5BrCl2N2O/c11-6-2-1-3-7(4-6)15-10(16)8(12)5-9(13)14-15/h1-5H |
InChI Key |
HZYINPWWNCKRFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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